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molecular formula C10H16O2 B8763630 2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde

2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde

Cat. No. B8763630
M. Wt: 168.23 g/mol
InChI Key: PBNFUGJUHRDCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544691B2

Procedure details

A solution of ethyl formate (6 mmol) in diethyl ether (2 ml) was added dropwise to a suspension of sodium methoxide (6 mmol) and 4-isopropyl-cyclohexanone (3 mmol) in absolute diethyl ether (3 ml) and after complete evolution of the gas the reaction mixture was stirred overnight at room temperature. The solid formed was filtered off, washed with diethyl ether and dried in a high vacuum. The product was obtained as a slightly yellow solid. tR 2.26; MS (pos. Ion.) m/z 169.32 [M+H]+. (J. Org. Chem. 2000, 65(21), 7145-7150).
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](OCC)=[O:2].C[O-].[Na+].[CH:9]([CH:12]1[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1)([CH3:11])[CH3:10]>C(OCC)C>[CH:9]([CH:12]1[CH2:17][CH:16]([CH:1]=[O:2])[C:15](=[O:18])[CH2:14][CH2:13]1)([CH3:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
6 mmol
Type
reactant
Smiles
C(=O)OCC
Name
sodium methoxide
Quantity
6 mmol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)(C)C1CCC(CC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after complete evolution of the gas the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in a high vacuum
CUSTOM
Type
CUSTOM
Details
The product was obtained as a slightly yellow solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)C1CCC(C(C1)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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